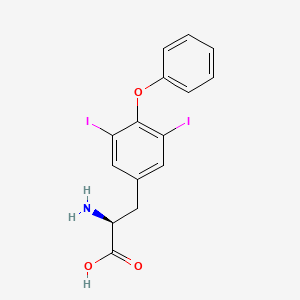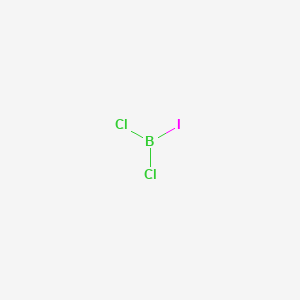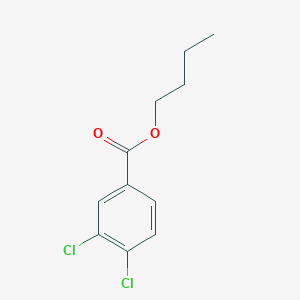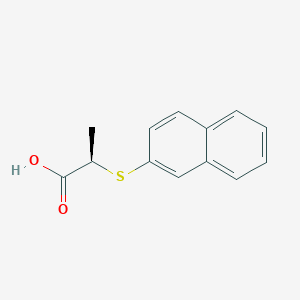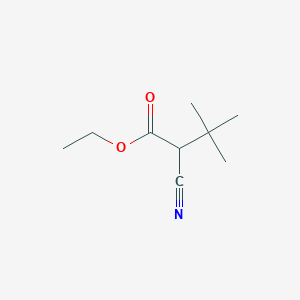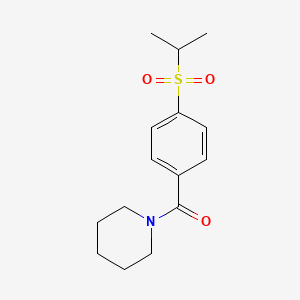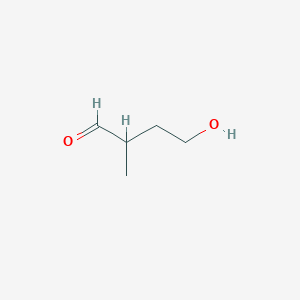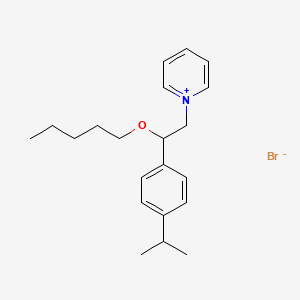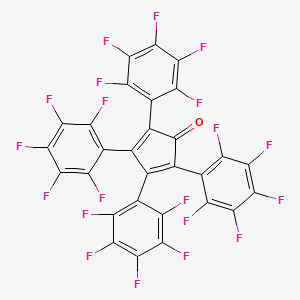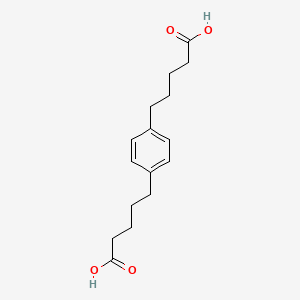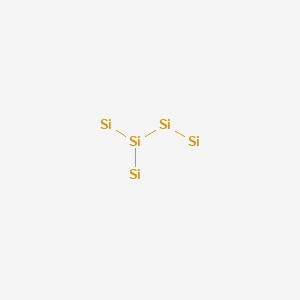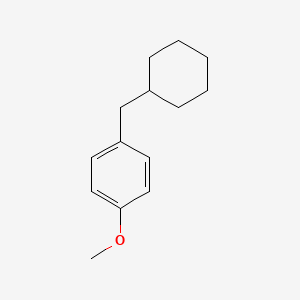![molecular formula C25H18N2O B14715923 1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide CAS No. 20958-82-1](/img/structure/B14715923.png)
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their significant biological activities and are often found in various bioactive natural products and pharmaceutically important molecules . The structure of this compound includes a pyrrolo[2,1-a]isoquinoline core with two phenyl groups and a carboxamide group, making it a unique and versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide can be synthesized through several methods. One common approach involves the multicomponent 1,3-dipolar cycloaddition reaction. This method typically starts with isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . The reaction conditions often include heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Crispine A: Known for its anticancer activity.
Oleracein E: Isolated from traditional Chinese medicinal plants with significant biological activity.
Trolline: Another natural product with a pyrrolo[2,1-a]isoquinoline core.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
20958-82-1 |
|---|---|
Formule moléculaire |
C25H18N2O |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C25H18N2O/c26-25(28)22-21(18-10-3-1-4-11-18)24-20-14-8-7-9-17(20)15-16-27(24)23(22)19-12-5-2-6-13-19/h1-16H,(H2,26,28) |
Clé InChI |
YOEPZPNFIZZEDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=CN3C(=C2C(=O)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


